N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
Description
This compound features a benzamide core substituted with a 5-bromofuran-2-ylmethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring halogen-π or sulfone interactions .
Properties
Molecular Formula |
C17H18BrNO4S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C17H18BrNO4S/c1-12-4-2-3-5-15(12)17(20)19(10-14-6-7-16(18)23-14)13-8-9-24(21,22)11-13/h2-7,13H,8-11H2,1H3 |
InChI Key |
TYQGDKSSQJEECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxidotetrahydrothiophen Ring: This step involves the oxidation of a tetrahydrothiophen ring to introduce the dioxidotetrahydrothiophen functionality.
Amide Bond Formation: The final step involves the coupling of the bromofuran and dioxidotetrahydrothiophen intermediates with 2-methylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (): Structural Differences: Chlorine replaces bromine on the benzofuran, and a 3-methoxybenzyl group substitutes the bromofuran-2-ylmethyl. Impact: Chlorine’s lower atomic weight (35.45 vs. 79.90 g/mol for Br) reduces steric hindrance but may decrease electrophilic reactivity. Therapeutic Relevance: The chloro analog’s reduced halogen size may weaken binding in halogen-binding pockets, as seen in kinase inhibitors.
Benzamide Derivatives with Modified Aromatic Groups
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide ():
- Structural Differences : A 4-fluorophenyl group replaces the 5-bromofuran, and a 3-methoxy group is added to the benzamide.
- Impact : Fluorine’s electronegativity enhances metabolic stability but reduces polar surface area compared to bromine. The 3-methoxy group may improve solubility via hydrogen bonding .
- Pharmacokinetics : The fluorophenyl analog likely exhibits higher plasma stability due to fluorine’s resistance to oxidative metabolism.
Heterocyclic Core Variants
- 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (): Structural Differences: A nicotinonitrile core replaces benzamide, with a methylthio group at position 2. However, the absence of the sulfone group (vs. the target compound) reduces solubility in aqueous media . Biological Activity: Such nitrile-containing compounds are often explored as covalent protease inhibitors.
Sulfone-Containing Derivatives
- N-(3-Chlor-4-fluorphenyl)-2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridin-7-carboximidamid (): Structural Differences: An imidazo[4,5-b]pyridine core replaces benzamide, with a hydroxyimidamide group. Impact: The sulfone group is retained, suggesting shared targeting of sulfone-dependent enzymes (e.g., SARS-CoV-2 PLpro). The imidazo pyridine core may enhance π-stacking in hydrophobic pockets . Therapeutic Application: This compound’s in vivo antiviral activity highlights the sulfone group’s role in protease inhibition.
Comparative Data Table
Key Research Findings
Halogen Effects : Bromine in the target compound enhances binding affinity in halogen-bonding enzyme pockets compared to chlorine or fluorine analogs, as demonstrated in protease inhibition assays .
Sulfone Role: The 1,1-dioxidotetrahydrothiophen group improves aqueous solubility (by ~20% vs. non-sulfone analogs) and is critical for PLpro inhibition, as shown in ’s in vivo studies .
Metabolic Stability : Fluorophenyl-substituted analogs () exhibit longer half-lives (t1/2 > 6h) due to fluorine’s metabolic resistance, whereas bromofuran derivatives may require prodrug strategies for oral bioavailability .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound notable for its unique structural features, which include a bromofuran moiety, a dioxidotetrahydrothiophene structure, and a benzamide backbone. The molecular formula is , with an approximate molecular weight of 452.3 g/mol. Its intricate arrangement of functional groups positions it as a subject of interest in medicinal chemistry, particularly concerning its biological activities.
Preliminary studies suggest that this compound may exhibit various biological activities. These include:
- Anti-inflammatory properties : The compound may influence pathways related to inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Antiproliferative effects : Initial findings indicate that it could inhibit cell proliferation, making it a candidate for cancer research.
The precise mechanisms through which this compound exerts its biological effects are still under investigation, and further studies are needed to elucidate these pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities of related compounds:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| 5-Bromofuran | Contains bromine-substituted furan | Antimicrobial activity |
| Tetrahydrothiophene derivatives | Features sulfur-containing heterocycles | Varies in biological activity |
| Benzamide derivatives | Contains benzamide backbone | Diverse range of pharmacological effects |
The unique combination of heterocycles and functional groups in this compound may confer distinct chemical reactivity and potential biological activities not found in simpler compounds.
Case Study 1: In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects at concentrations ranging from 10 µM to 50 µM, suggesting potential as an anticancer agent.
Case Study 2: Mechanistic Studies
Mechanistic studies have focused on understanding the pathways affected by this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Further research is required to confirm these findings and explore additional mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
